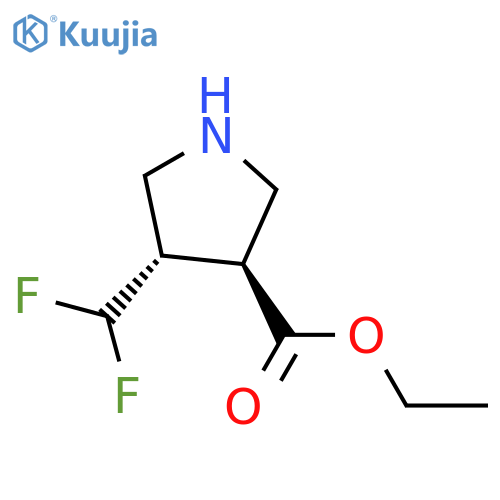

Cas no 2165794-98-7 (ethyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate)

2165794-98-7 structure

商品名:ethyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate

CAS番号:2165794-98-7

MF:C8H13F2NO2

メガワット:193.19112944603

CID:5303937

ethyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate

-

- インチ: 1S/C8H13F2NO2/c1-2-13-8(12)6-4-11-3-5(6)7(9)10/h5-7,11H,2-4H2,1H3/t5-,6-/m1/s1

- InChIKey: GDGYRURBZSCTIC-PHDIDXHHSA-N

- ほほえんだ: N1C[C@@H](C(F)F)[C@H](C(OCC)=O)C1

ethyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3198-250MG |

ethyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate |

2165794-98-7 | 95% | 250MG |

¥ 3,841.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3198-500MG |

ethyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate |

2165794-98-7 | 95% | 500MG |

¥ 6,402.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3198-1.0g |

ethyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate |

2165794-98-7 | 95% | 1.0g |

¥9603.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3198-500.0mg |

ethyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate |

2165794-98-7 | 95% | 500.0mg |

¥6402.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3198-100MG |

ethyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate |

2165794-98-7 | 95% | 100MG |

¥ 2,402.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3198-5G |

ethyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate |

2165794-98-7 | 95% | 5g |

¥ 28,809.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3198-1g |

ethyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate |

2165794-98-7 | 95% | 1g |

¥9603.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3198-250mg |

ethyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate |

2165794-98-7 | 95% | 250mg |

¥3840.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3198-500mg |

ethyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate |

2165794-98-7 | 95% | 500mg |

¥6402.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3198-1G |

ethyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate |

2165794-98-7 | 95% | 1g |

¥ 9,603.00 | 2023-03-30 |

ethyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate 関連文献

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

2165794-98-7 (ethyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate) 関連製品

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2165794-98-7)ethyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate

清らかである:99%/99%/99%/99%

はかる:1.0g/500.0mg/250.0mg/100.0mg

価格 ($):1203.0/802.0/481.0/301.0